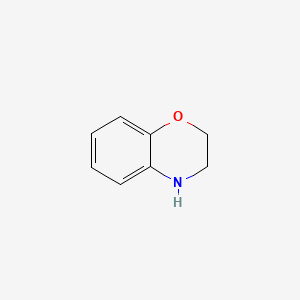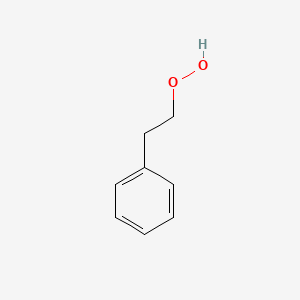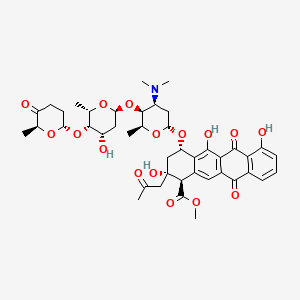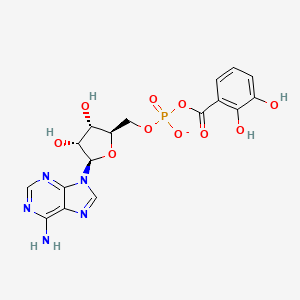
2,3-Dihydroxybenzoyl 5'-adenylate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydroxybenzoyl 5'-adenylate(1-) is conjugate base of 2,3-dihydroxybenzoyl 5'-adenylate. It is a conjugate base of a 2,3-dihydroxybenzoyl 5'-adenylate.
Aplicaciones Científicas De Investigación
Inhibition of Biosynthesis Enzymes
2,3-Dihydroxybenzoyl 5'-adenylate analogs serve as potent inhibitors for biosynthesis enzymes such as EntE, a crucial enzyme in the enterobactin synthesis pathway in Escherichia coli. These compounds exhibit nanomolar inhibition, significantly impacting the biosynthesis of siderophores, which are critical for iron acquisition in bacteria, thus presenting a potential target for antibacterial strategies (Callahan et al., 2006).
Plant Hormone Conjugation and Regulation
In the context of plant biology, analogs of 2,3-Dihydroxybenzoyl 5'-adenylate are involved in the conjugation processes of phytohormones. For instance, in Arabidopsis thaliana, certain enzymes favor substrates like 4-substituted benzoates for the conjugation with amino acids, which is crucial for the regulation of plant defense mechanisms and hormone homeostasis (Okrent et al., 2009).
Substrate Specificity Engineering
Research has also delved into engineering the substrate specificity of adenylation domains within nonribosomal peptide synthetases (NRPSs), which are key in the synthesis of various natural products. By modifying these domains, researchers have been able to alter their substrate preferences, thereby expanding the potential for synthesizing novel compounds. This includes increased affinity for non-native substrates like 3-hydroxybenzoic acid, demonstrating the versatility and potential for bioengineering in medicinal chemistry (Zhang et al., 2013).
Antibacterial Strategy Development
Inhibition studies of aryl acid adenylation domains, which are integral in the synthesis of siderophores in bacteria, have identified 2,3-Dihydroxybenzoyl 5'-adenylate analogs as effective inhibitors. These findings are crucial for developing new antibacterial strategies targeting siderophore biosynthesis, a vital process for bacterial iron acquisition and virulence (Miethke et al., 2006).
Propiedades
Nombre del producto |
2,3-Dihydroxybenzoyl 5'-adenylate(1-) |
|---|---|
Fórmula molecular |
C17H17N5O10P- |
Peso molecular |
482.3 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2,3-dihydroxybenzoyl) phosphate |
InChI |
InChI=1S/C17H18N5O10P/c18-14-10-15(20-5-19-14)22(6-21-10)16-13(26)12(25)9(31-16)4-30-33(28,29)32-17(27)7-2-1-3-8(23)11(7)24/h1-3,5-6,9,12-13,16,23-26H,4H2,(H,28,29)(H2,18,19,20)/p-1/t9-,12-,13-,16-/m1/s1 |
Clave InChI |
ULPVJDOMCRTJSN-RVXWVPLUSA-M |
SMILES isomérico |
C1=CC(=C(C(=C1)O)O)C(=O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)C(=O)OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



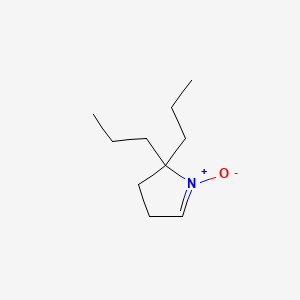
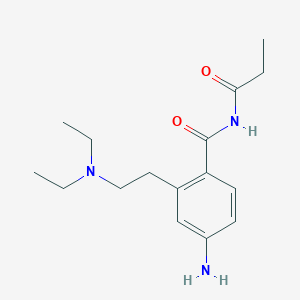
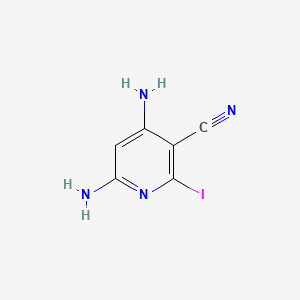
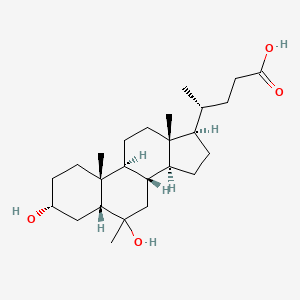
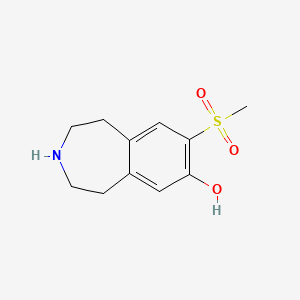
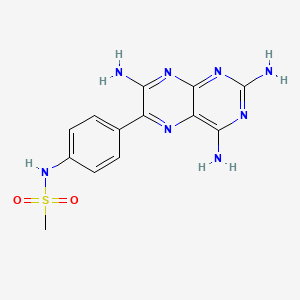
![6,14-Dihydroxy-6-(hydroxymethyl)-5-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-13,15(14H)-dione](/img/structure/B1210143.png)

![2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester](/img/structure/B1210146.png)
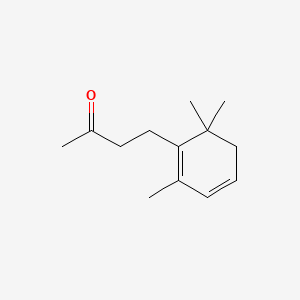
![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)
